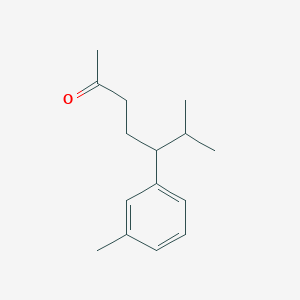
2,2'-(Methylarsanediyl)di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylarsanediyl)di(ethan-1-ol) is an organic compound that contains arsenic It is a type of organoarsenic compound, which means it has carbon-arsenic bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylarsanediyl)di(ethan-1-ol) typically involves the reaction of methylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{CH}_3\text{AsH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{As}(\text{CH}_2\text{CH}_2\text{OH})_2 ]
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Methylarsanediyl)di(ethan-1-ol) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification steps may also be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Methylarsanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to methylarsine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Methylarsine and related compounds.
Substitution: Chlorinated derivatives and other substituted products.
Applications De Recherche Scientifique
2,2’-(Methylarsanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Methylarsanediyl)di(ethan-1-ol) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, affecting their function. The hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with different functional groups.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenocholine: Similar structure but with a choline group instead of hydroxyl groups.
Uniqueness
2,2’-(Methylarsanediyl)di(ethan-1-ol) is unique due to its specific structure, which includes both arsenic and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
87993-18-8 |
|---|---|
Formule moléculaire |
C5H13AsO2 |
Poids moléculaire |
180.08 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(methyl)arsanyl]ethanol |
InChI |
InChI=1S/C5H13AsO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 |
Clé InChI |
BXDHJCQKWPFCAZ-UHFFFAOYSA-N |
SMILES canonique |
C[As](CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


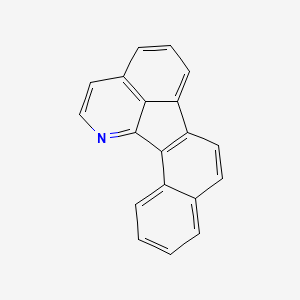
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
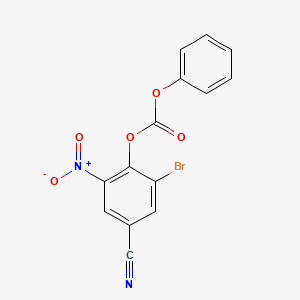
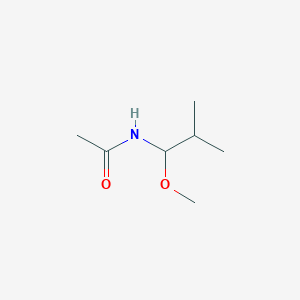

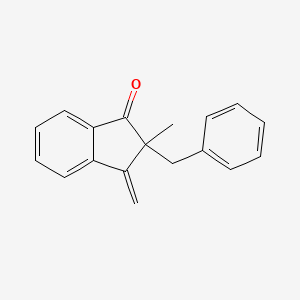
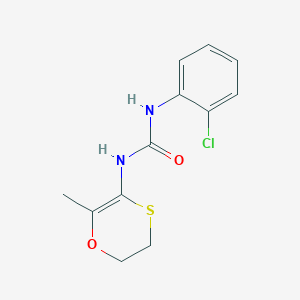
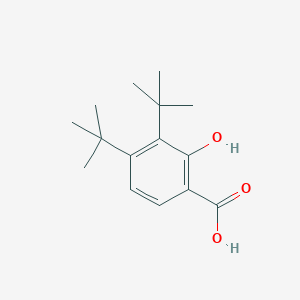
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)

